molecular formula C21H21N5O4 B2623613 Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate CAS No. 1705130-48-8

Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate

Cat. No.: B2623613
CAS No.: 1705130-48-8
M. Wt: 407.43
InChI Key: WLLNKXBEMWYEPF-UHFFFAOYSA-N
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Description

Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate (CAS# 1705130-48-8) is a synthetically produced chemical compound with a molecular formula of C21H21N5O4 and a molecular weight of 407.42 g/mol . This complex molecule features a piperidine ring centrally linked to a methyl benzoate ester and a 3-(pyrazin-2-yl)-1,2,4-oxadiazole heterocyclic system . The 1,2,4-oxadiazole ring is a recognized pharmacophore and ester isostere in medicinal chemistry, often contributing to favorable ligand-receptor binding interactions and metabolic stability . Compounds containing the 1,2,4-oxadiazole scaffold are investigated for a wide spectrum of biological activities, including potential applications in programs targeting neurodegenerative diseases . The incorporation of the pyrazine ring further enhances the molecule's hydrogen-bonding capacity and polarity, which can be advantageous in drug discovery for optimizing target engagement and physicochemical properties . This compound serves as a valuable building block and intermediate for researchers in chemical biology and medicinal chemistry, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. The product is provided with a guaranteed purity of ≥95% and is intended for non-human research applications only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-29-21(28)16-7-3-2-6-15(16)20(27)26-10-4-5-14(13-26)11-18-24-19(25-30-18)17-12-22-8-9-23-17/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNKXBEMWYEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that integrates a piperidine moiety with a benzoate and oxadiazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H21N5O3\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole and pyrazine rings are known to enhance biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole and pyrazine derivatives often inhibit key enzymes involved in cellular processes.
  • Antimicrobial Properties : The presence of the pyrazine moiety has been associated with enhanced antimicrobial activity against various pathogens.

Antimicrobial Activity

Research indicates that compounds related to Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against drug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound have cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have shown to inhibit cell proliferation in breast cancer and leukemia models by inducing apoptosis and disrupting cell cycle progression .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of related compounds. The results indicated that compounds featuring the oxadiazole ring demonstrated inhibition rates ranging from 47.2% to 86.1% against Sclerotinia sclerotiorum, a common fungal pathogen. Notably, one derivative showed an EC50 value significantly lower than the control drug quinoxyfen, indicating superior antifungal activity .

Case Study 2: Anticancer Properties

In a study evaluating the anticancer potential of piperidine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling molecules involved in tumor growth.

Research Findings Summary Table

CompoundBiological ActivityEC50/IC50Reference
Methyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)anilineAntimicrobial6.67 mg/L
Piperidine Derivative AAnticancerIC50 = 5 µM
Oxadiazole Compound BAntifungalEC50 = 14.19 mg/L

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogs, as identified in patent literature (e.g., EP 1 808 168 B1), share the 1,2,4-oxadiazole-piperidine scaffold but differ in substituents and peripheral heterocycles. Critical variations include:

  • Heterocyclic substituents : Pyrazine (target compound) vs. pyridine or pyrimidine (analogs).
  • Linker groups : Carbonyl-benzoate ester (target) vs. methoxy or amine linkages (analogs).
  • Substituent positions : Piperidine substitution patterns (e.g., methyl vs. pentylcyclohexyl groups).

Key Observations :

Pyrazine vs.

Ester vs. Ether/Amino Linkers: The methyl benzoate group may increase metabolic lability compared to methoxy or amine linkers, which are more resistant to hydrolysis .

Lipophilicity : Bulky substituents like pentylcyclohexyl in analogs could improve membrane permeability but reduce aqueous solubility .

Research Findings and Implications

  • Structural Characterization : Programs like SHELX are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships .

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